molecular formula C16H16ClN3O4 B1675092 Loracarbef CAS No. 76470-66-1

Loracarbef

Numéro de catalogue B1675092
Numéro CAS: 76470-66-1
Poids moléculaire: 349.77 g/mol
Clé InChI: JAPHQRWPEGVNBT-UTUOFQBUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class . It is used to treat bacterial infections in many different parts of the body by killing bacteria or preventing their growth . It is available only with a doctor’s prescription .


Synthesis Analysis

Loracarbef is a synthetic “carba” analog of cefaclor . It is synthesized chemically with no microbial fermentation steps . It has been found to be much more stable in solution than cefaclor .


Molecular Structure Analysis

The molecular formula of Loracarbef is C16H16ClN3O4 . It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group . This change gives greater chemical stability in solution and allows storage at room temperature .


Chemical Reactions Analysis

Loracarbef, like many β-lactam antibiotics, exists in several hydrated crystalline forms . The pH–solubility profile curve for loracarbef monohydrate is U-shaped, resembling those for other zwitterionic cephalosporins .


Physical And Chemical Properties Analysis

Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins . It is more stable in solution than any other therapeutically useful cephalosporin .

Applications De Recherche Scientifique

Antibacterial Applications

Loracarbef is used to treat a large number of bacterial infections caused by gram-negative and gram-positive bacteria . These include upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyntitis and tonsillitis, skin abscesses, urinary tract infections and pyelonephritis caused by E. coli, S. pyogenes, S. aureus, S. saprophyticus, S. pneumoniae, H. influenzae and M. catarrhalis .

Stability in Solution

Loracarbef is an oral 1-carba-l-dethiacephalosporin antibiotic structurally related to cefaclor . It has remarkable solution stability, being found to be much more stable in solution than cefaclor . For example, in pH 7.4 phosphate buffer, loracarbef was unexpectedly found to be 130–150 times more stable than cefaclor and 10–12 times more stable than cephalexin, depending on the phosphate concentration .

Photoluminescence Properties

Loracarbef has been studied for its photoluminescence properties . The ligand and its complexes with various metals gave an intense emission upon irradiation by Ultra-Violet light . The photoluminescence quantum yields and long excited-state lifetimes of the ligand and its complexes were calculated .

Antimicrobial Activity

Loracarbef and its various complexes have been screened for their antimicrobial activity . The structures of new complexes were characterized using spectroscopic techniques including FT-IR, electronic spectra, 1H-NMR and mass spectral data .

Clinical Studies

Clinical studies of Loracarbef have been performed, focusing on its antimicrobial activity . The Minimum Inhibitory Concentrations (MICs) of Loracarbef against various clinical isolates were determined .

Reactivity with Cephalosporins

Loracarbef has been compared with cephalosporins in terms of reactivity . It was found that Loracarbef is more stable in solution than any other therapeutically useful cephalosporin .

Mécanisme D'action

Target of Action

Loracarbef primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes that play a crucial role in the synthesis of the bacterial cell wall, making them an effective target for antibiotics .

Mode of Action

As a synthetic beta-lactam antibiotic of the carbacephem class , loracarbef operates by inhibiting PBPs . This inhibition interferes with the formation and remodeling of the bacterial cell wall structure . The disruption of cell wall synthesis leads to bacterial cell death, thereby combating the infection .

Biochemical Pathways

The primary biochemical pathway affected by loracarbef is the synthesis of the bacterial cell wall. By inhibiting PBPs, loracarbef prevents the cross-linkage of the peptidoglycan polymer, a key component of the bacterial cell wall . This disruption in the cell wall synthesis pathway leads to the death of the bacteria.

Pharmacokinetics

Loracarbef exhibits linear pharmacokinetics over the recommended dosage range of 200 to 400 mg, with no accumulation of the drug noted when it is given twice daily . After a single oral dose of 400 mg, a mean maximum drug concentration (Cmax) of 17.8 mg/L is achieved in the plasma at 1.2 h (mean Tmax). The mean plasma elimination half-life (T½) is 1.3h .

Result of Action

The result of loracarbef’s action is the effective treatment of a variety of bacterial infections. It has a broad spectrum of activity against both gram-negative and gram-positive bacteria . It is used to treat upper respiratory tract bacterial infections, chronic bronchitis, pneumonia, sinusitis, pharyngitis and tonsillitis, skin abscesses, urinary tract infections, and pyelonephritis caused by various bacteria .

Action Environment

The action of loracarbef can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of loracarbef . Furthermore, the presence of food can affect the rate of absorption of loracarbef, with peak plasma concentrations being 50% to 60% of those achieved when the drug is administered to fasting subjects .

Safety and Hazards

Loracarbef is generally well tolerated, and side effects are usually transient . More common side effects include nausea, abdominal pain, vomiting, skin rash, abnormal liver tests, vaginitis, itching, headaches, and dizziness . Diarrhea is the most common adverse effect with loracarbef .

Propriétés

IUPAC Name

(6R,7S)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4/c17-9-6-7-10-12(15(22)20(10)13(9)16(23)24)19-14(21)11(18)8-4-2-1-3-5-8/h1-5,10-12H,6-7,18H2,(H,19,21)(H,23,24)/t10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPHQRWPEGVNBT-UTUOFQBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(N2C1C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=C(N2[C@H]1[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023223
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

3.25e-01 g/L
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Loracarbef is an oral, synthetic beta-lactam antibiotic of the carbacephem class. Chemically, carbacephems differ from cephalosporin-class antibiotics in the dihydrothiazine ring where a methylene group has been substituted for a sulfur atom. Loracarbef has a spectrum of activity similar to that of the second generation cephalosporins. It is structurally identical to cefaclor except for a sulfur atom that has been replaced by a methylene group. This change gives greater chemical stability in solution and allows storage at room temperature. Loracarbef, like all b-lactams and cephalosporins, inhibits penicillin binding proteins, enzymes that create the cross-linkage of the peptidoglycan polymer. This binding leads to interference with the formation and remodeling of the cell wall structure.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Loracarbef

CAS RN

76470-66-1
Record name Loracarbef
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76470-66-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loracarbef [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loracarbef
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00447
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Loracarbef
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LORACARBEF ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72I5ZT78Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Loracarbef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loracarbef
Reactant of Route 2
Loracarbef
Reactant of Route 3
Loracarbef
Reactant of Route 4
Loracarbef
Reactant of Route 5
Loracarbef
Reactant of Route 6
Reactant of Route 6
Loracarbef

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.